molecular formula C18H18N2O4S B3297374 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895441-45-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B3297374
CAS No.: 895441-45-9
M. Wt: 358.4 g/mol
InChI Key: AYLRARYSLDMNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are known for their significant biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts under high pressure conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using carbon dioxide as a raw material and employing catalytic processes to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, disrupting key biochemical processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and dimethoxy substituents may enhance its solubility and interaction with biological targets compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-12-8-6-10-14-15(12)19-18(25-14)20-17(21)11-7-5-9-13(22-2)16(11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLRARYSLDMNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.